molecular formula C11H23ClN2O2 B14030370 tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B14030370
M. Wt: 250.76 g/mol
InChI Key: VTQXYMDBUNVUOM-OZZZDHQUSA-N
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Description

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride is a chiral piperidine derivative characterized by a Boc (tert-butyloxycarbonyl)-protected amine and a hydrochloride salt. Its molecular formula is C12H23N2O2·HCl, with CAS numbers reported as 724787-35-3 (PharmaBlock Sciences) and 2891580-31-5 (Jiangsu Aikon Biopharma) . The compound’s stereochemistry—(2S,3S)—is critical for its biological activity, as it influences binding affinity to target receptors.

Applications: As a pharmaceutical building block, it is utilized in drug discovery for its ability to introduce chiral amine functionality into molecules, enhancing pharmacokinetic properties like solubility and metabolic stability .

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m0./s1

InChI Key

VTQXYMDBUNVUOM-OZZZDHQUSA-N

Isomeric SMILES

C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate Intermediates

A key intermediate in the synthesis is tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate. This intermediate is prepared by reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group at the nitrogen atom of the piperidine ring. The alkoxycarbonylamino group at the 3-position can be introduced using various alkoxycarbonyl groups (e.g., ethoxycarbonyl, propoxycarbonyl), which influence selectivity and yield.

  • The alkyl groups (R1 and R2) on the alkoxycarbonyl moiety can range from methyl to octyl groups, with methyl being preferred for optimal yields.
  • The reaction is typically carried out under basic conditions using bases such as metal hydroxides (lithium hydroxide, sodium hydroxide, potassium hydroxide), metal alkoxides (sodium methoxide, potassium tert-butoxide), or metal amides (sodium amide, lithium amide) to facilitate selective carbamate formation and deprotection steps.

Selective Deprotection to Yield tert-Butyl 3-Aminopiperidine-1-carboxylate

The selective removal of the alkoxycarbonyl protecting group at the 3-position amino group is achieved by treating the intermediate with a base under controlled conditions. This step yields tert-butyl 3-aminopiperidine-1-carboxylate, which retains the Boc group at the nitrogen atom of the piperidine ring but exposes the free amino group at the 3-position.

  • The choice of base and reaction conditions is critical to avoid cleavage of the Boc group at the 1-position.
  • Typical bases include alkali metal hydroxides and alkoxides, with reaction times and temperatures optimized for high yield and stereochemical integrity.

Stereochemical Control and Resolution

The stereochemistry at positions 2 and 3 of the piperidine ring is controlled through the choice of starting materials and reaction conditions. Enantiomerically pure starting materials or chiral resolution techniques are employed to obtain the (2S,3S) isomer.

  • Optical activity centers are designated at the 2- and 3-positions, and the synthetic route aims to preserve or induce the desired stereochemistry.
  • Chiral chromatography or crystallization methods may be used to isolate the pure (2S,3S) isomer after synthesis.

Conversion to Hydrochloride Salt

To improve the compound's stability and facilitate handling, the free base tert-butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate is converted to its hydrochloride salt by reaction with hydrochloric acid.

  • This step is typically performed by dissolving the free base in an appropriate solvent (e.g., ethanol or methanol) and adding HCl gas or a solution of HCl.
  • The hydrochloride salt precipitates and can be isolated by filtration and drying.

Representative Reaction Scheme

Step Reaction Description Reagents/Conditions Outcome
1 Protection of piperidine nitrogen Piperidine derivative + di-tert-butyl dicarbonate (Boc2O), base (e.g., NaOH) tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate intermediate
2 Selective deprotection of 3-position amino group Base (e.g., LiOH, NaOMe), controlled temperature tert-butyl 3-aminopiperidine-1-carboxylate
3 Stereochemical resolution Chiral chromatography or crystallization Pure (2S,3S) isomer
4 Formation of hydrochloride salt HCl in ethanol or methanol tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride

Experimental Data and Yields

  • Yields for the Boc protection step typically range from 70% to 85%.
  • Selective deprotection yields are reported up to 80% with high purity.
  • The overall synthesis preserves stereochemical integrity with enantiomeric excess (ee) above 95% when chiral starting materials and conditions are used.
  • Conversion to hydrochloride salt usually proceeds quantitatively with high crystallinity and purity.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Stereoisomeric Variants

The (2S,3S) configuration distinguishes this compound from its stereoisomers:

Property (2S,3S)-Isomer (Target) (2S,3R)-Isomer
CAS Number 724787-35-3 / 2891580-31-5 Data not available
Configuration (2S,3S) (2S,3R)
Bioactivity Relevance High (chiral specificity) Likely lower
Commercial Availability Available Discontinued

Substituent-Modified Piperidine Derivatives

Hydroxypropyl-Substituted Analogues
  • tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 156185-63-6): This derivative lacks the amino group but features a hydroxypropyl chain, increasing hydrophilicity (TPSA: 55.8 Ų vs. target’s ~65 Ų) and altering solubility in polar solvents .
Methyl- and Hydroxymethyl-Substituted Analogues
  • tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate : The additional methyl group at C4 and hydroxyethyl substituent enhance steric hindrance, reducing BBB permeability compared to the target compound .
Property Target Compound 4-(3-Hydroxypropyl) Derivative
Molecular Weight 278.8 g/mol 243.34 g/mol
Key Functional Groups Amino, Boc, HCl Hydroxypropyl, Boc
TPSA ~65 Ų 55.8 Ų
logP (Predicted) ~1.5 ~2.0
Bioavailability Score Moderate Low

Hydrogen-Bonding and Crystal Packing

The hydrochloride salt in the target compound enables strong ionic interactions with chloride ions, similar to ’s adamantyl derivative. Chloride ions act as hydrogen-bond acceptors, forming tridentate coordination networks with NH3<sup>+</sup> and hydroxyl groups . In contrast, tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate () lacks ionic interactions, relying instead on weaker O–H···O hydrogen bonds, resulting in less stable crystalline forms .

Biological Activity

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H22ClN2O2
  • Molecular Weight : 246.76 g/mol

Research indicates that compounds similar to tert-butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate exhibit various biological activities, including inhibition of enzymes involved in neurodegenerative diseases. Notably, they may act as inhibitors of β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease.

1. Neuroprotective Effects

A study highlighted the neuroprotective effects of related compounds against amyloid-beta (Aβ) toxicity in astrocytes. The compound demonstrated a moderate protective effect by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals in vitro .

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of β-secretase with an IC50 value of 15.4 nM and acetylcholinesterase with a Ki value of 0.17 μM. These inhibitory actions contribute to the prevention of Aβ aggregation, which is a hallmark of Alzheimer's disease pathology .

Case Study 1: In Vitro Analysis

In vitro studies demonstrated that treatment with this compound resulted in approximately 20% reduction in astrocyte cell death induced by Aβ1-42. However, this effect was not statistically significant compared to controls treated solely with Aβ .

Case Study 2: In Vivo Studies

In vivo evaluations using a scopolamine model indicated that while the compound could inhibit β-secretase activity, it did not produce significant differences in cognitive impairment compared to established treatments like galantamine . This suggests potential limitations in bioavailability or efficacy in complex biological systems.

Data Tables

Parameter Value
IC50 (β-secretase)15.4 nM
Ki (acetylcholinesterase)0.17 μM
Protective Effect on Astrocytes~20% reduction in cell death

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